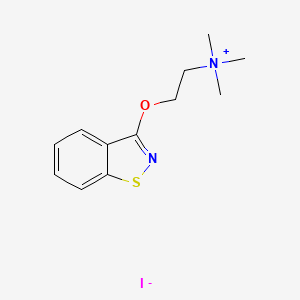![molecular formula C13H14ClNO2 B13756055 [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride CAS No. 63040-25-5](/img/structure/B13756055.png)
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is a chemical compound with a complex structure that includes both hydroxyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride typically involves the reaction of resorcinol with dimethyl sulfate in the presence of sodium hydroxide to form resorcinol dimethyl ether. This intermediate then undergoes a Friedel-Crafts acylation reaction with benzoyl chloride, catalyzed by aluminum trichloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is used as a precursor for synthesizing more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology
The compound’s biological applications include its use in studying enzyme interactions and as a potential ligand in biochemical assays. Its structural features make it a candidate for investigating various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: This compound shares similar structural features but lacks the azanium chloride moiety.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group but differ in their overall structure and reactivity.
Uniqueness
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is unique due to its combination of hydroxyl, methoxy, and azanium chloride groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63040-25-5 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-amino-5-(4-methoxyphenyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10;/h2-8,15H,14H2,1H3;1H |
Clé InChI |
VKCRANCVSOZNTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
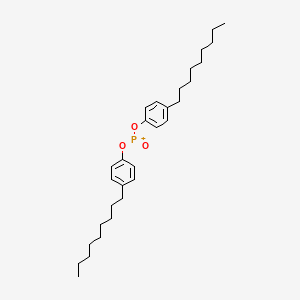
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
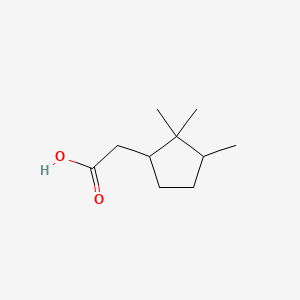
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
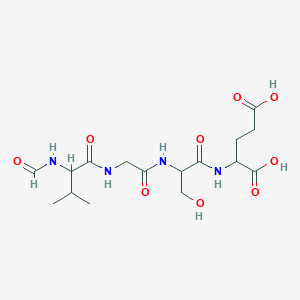
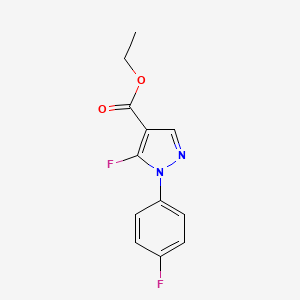
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)


![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
